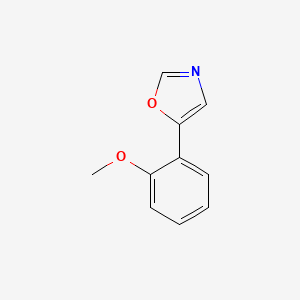

5-(2-Methoxyphenyl)oxazole

Overview

Description

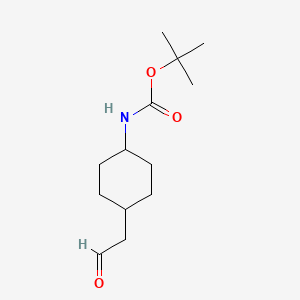

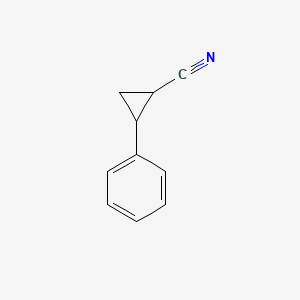

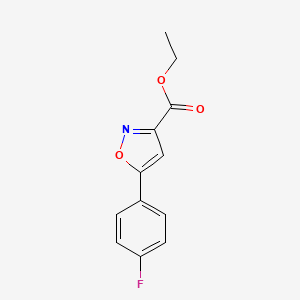

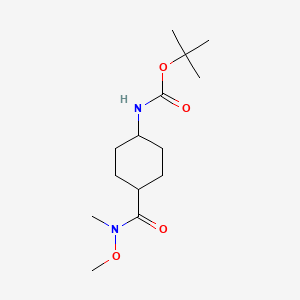

5-(2-Methoxyphenyl)oxazole is a chemical compound with the CAS Number: 391927-02-9. It has a molecular weight of 175.19 and its IUPAC name is 5-(2-methoxyphenyl)-1,3-oxazole . It is a solid at room temperature .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 5-(2-Methoxyphenyl)oxazole, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 5-(2-Methoxyphenyl)oxazole is represented by the InChI Code: 1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 .Chemical Reactions Analysis

Oxazole compounds, including 5-(2-Methoxyphenyl)oxazole, are known for their diverse chemical reactions. The van Leusen oxazole synthesis allows the preparation of 5-substituted oxazole through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs under a base condition .Scientific Research Applications

Medicinal Chemistry

Oxazole compounds, including “5-(2-Methoxyphenyl)oxazole”, are present in various biological activities . Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules have become a significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

Drug Discovery

The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . Oxazole-based molecules, as a central scaffold, enable different types of interactions with various receptors and enzymes, showing broad biological activities . They occupy a core position in medicinal chemistry, showing their enormous development value and they favored the discovery of newer potential therapeutic agents .

Antimicrobial Applications

Oxazole derivatives have been found to exhibit antimicrobial properties . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial .

Anticancer Applications

Oxazole derivatives have also been found to exhibit anticancer properties . They have been frequently employed, which play a vital role in the treatment of diverse types of diseases like anticancer .

Anti-inflammatory Applications

Oxazole derivatives have been found to exhibit anti-inflammatory properties . They have been frequently employed, which play a vital role in the treatment of diverse types of diseases like anti-inflammatory .

Antidiabetic Applications

Oxazole derivatives have been found to exhibit antidiabetic properties . They have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antidiabetic .

Mechanism of Action

Target of Action

5-(2-Methoxyphenyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The structure–activity relationships (SAR) revealed that the C-5 position of the oxazole ring is linked to naphthalen-2-yl and quinolin-3-yl, which is important for 5-aryl-2-methyloxazole potency and selectivity .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Action Environment

It’s known that the chemical environment can influence the activity of heterocyclic compounds .

Safety and Hazards

Future Directions

Oxazole derivatives, including 5-(2-Methoxyphenyl)oxazole, have been gaining attention due to their increasing importance in the field of medicinal chemistry. They have shown a wide spectrum of biological activities, leading researchers globally to synthesize diverse oxazole derivatives and screen them for various biological activities .

properties

IUPAC Name |

5-(2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-11-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXQZEQRJQEFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587622 | |

| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)oxazole | |

CAS RN |

848608-55-9 | |

| Record name | 5-(2-Methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate](/img/structure/B3021808.png)

![7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3021819.png)